Sulbactam sodium
Overview
Description
Sulbactam Sodium is the sodium salt form of sulbactam, a beta-lactam with weak antibacterial property . It is given in combination with β-lactam antibiotics to inhibit β-lactamase, an enzyme produced by bacteria that destroys the antibiotics .
Synthesis Analysis
The synthesis of Sulbactam involves performing a reaction between 6-amino-penicillanic acid and sodium nitrite and bromine in water-insoluble organic solvent under an acidic condition to obtain a reaction product: bis-bromo-penicillanic acid. Then, oxidation reaction and hydrogenation are performed to obtain sulbactam .
Molecular Structure Analysis
The molecular formula of Sulbactam Sodium is C8H10NNaO5S . The molecular weight is 255.23 g/mol . The IUPAC name is sodium; (2 S ,5 R )-3,3-dimethyl-4,4,7-trioxo-4λ 6 -thia-1-azabicyclo [3.2.0]heptane-2-carboxylate .
Chemical Reactions Analysis
Sulbactam acts as an irreversible inhibitor of β-lactamases that inactivate β-lactams such as penicillin and cephalosporin . It is also active against bacteroides and certain chromosomally mediated enzymes of Gram-negative bacteria .
Physical And Chemical Properties Analysis
Sulbactam Sodium is an organooxygen compound and an organonitrogen compound . It is functionally related to an alpha-amino acid .
Scientific Research Applications
Antimicrobial Agent Development
- Composite Antimicrobial Agent : Sulbactam sodium has been used to develop a novel complex antimicrobial agent, showing higher antimicrobial activity compared to traditional antibiotics, especially against fungi (Li et al., 2012).
Analytical Methods
- Analytical Method for Pharmaceutical Dosage : Research has focused on creating sensitive and specific methods for estimating Sulbactam sodium in pharmaceutical forms, indicating its importance in drug formulation and quality control (R.V.Bharucha & U. Parmar, 2013).
Molecular Mechanisms and Resistance
- Molecular Mechanisms and Resistance in Acinetobacter baumannii : Studies have investigated the molecular drivers of Sulbactam's antibacterial activity and its resistance determinants, which is crucial for understanding its efficacy against multidrug-resistant pathogens (Penwell et al., 2015).
Pharmacokinetics
- Concentration in Human Urine : Determining Sulbactam sodium's concentration in human urine and studying its excretion kinetics have been a focus, aiding in understanding its metabolism and elimination from the body (De-qiu & Guo-rong, 2012).
Quality Control
- Content Uniformity Study : Quality control studies have been conducted to investigate the content uniformity of Sulbactam sodium in injections, ensuring consistent and effective dosages (Z. Lei, 2011).
Chemical Analysis
- Determination by Polarimetry : Developing accurate methods for determining the content of Sulbactam sodium using polarimetry analysis showcases its significance in analytical chemistry (Si-huang, 2006).
Synthesis Methods
- Synthesis of Sulbactam Pivoxil : Efficient synthesis methods for Sulbactam derivatives like Sulbactam pivoxil have been explored, indicating ongoing research in enhancing its efficacy and application (Changov et al., 2000).
HPLC Assays
- Simultaneous Determination with Ampicillin : High-performance liquid chromatography (HPLC) assays have been developed for the simultaneous determination of Sulbactam sodium with other compounds like ampicillin, demonstrating its combined usage in pharmaceuticals (Mai et al., 2019).
Radiolysis Studies
- Gamma Irradiated Sulbactam Sodium : Detailed ESR studies on gamma irradiated Sulbactam sodium provide insights into its stability and potential applications in various fields including medical sterilization and preservation (Yurus et al., 2004).
Pharmacokinetic and Pharmacodynamic Modeling
- Optimization of Dosage Regimens : Studies have focused on optimizing Sulbactam's dosage regimens, particularly in critically ill patients, to maximize its efficacy against infections (Jaruratanasirikul et al., 2016).
Safety And Hazards
Future Directions
The combination of ampicillin and sulbactam demonstrates synergy in addressing bacterial strains resistant to ampicillin, thus providing broader coverage . This drug combination incorporates a β-lactamase inhibitor into ampicillin, extending coverage against potentially resistant bacteria .
Relevant Papers
There are several relevant papers on Sulbactam Sodium. One paper discusses the molecular mechanisms of sulbactam antibacterial activity and resistance determinants in Acinetobacter baumannii . Another paper presents the efficacy and safety of cefoperazone-sulbactam in empiric therapy for febrile neutropenia .
properties
IUPAC Name |
sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1/t5-,6+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZMPZCWBSWAOX-IBTYICNHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NNaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026661 | |
Record name | Sulbactam sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulbactam sodium | |
CAS RN |
69388-84-7 | |
Record name | Sulbactam sodium [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069388847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulbactam sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULBACTAM SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKQ4T82YE6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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